molecular formula C14H12N4O2+2 B147723 Fast blue B CAS No. 20282-70-6

Fast blue B

Cat. No. B147723
CAS RN: 20282-70-6
M. Wt: 268.27 g/mol
InChI Key: QMMMCTXNYMSXLI-UHFFFAOYSA-N
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Description

Fast Blue B Description

Fast Blue B is a histochemical reagent used for the detection of phenolic compounds in plants, as demonstrated in the study of the stalked glandular hairs of female Cannabis plants. It is a water-soluble dye that reacts rapidly and sensitively, minimizing the production of artifacts as no pretreatments are needed .

Synthesis Analysis

The synthesis of blue luminescent compounds is a topic of interest in several studies. For instance, a novel blue luminescent diborate compound was synthesized and structurally characterized, emitting blue light at specific wavelengths in both solid and solution states . Similarly, blue-violet inorganic pigments based on Ba(Zn1−xCox)2Si2O7 were synthesized using a conventional solid-state reaction method, with the most intense color obtained for a specific composition . Additionally, blue/green luminescent chelate compounds were synthesized and characterized, with their structures contributing to their luminescent properties .

Molecular Structure Analysis

The molecular structure of blue luminescent compounds plays a crucial role in their properties. For example, the diborate compound mentioned earlier has a structure that allows for stable blue emission under air . The blue-violet pigments' color is attributed to the d–d transition of Co2+ within their crystal structure . The chelate compounds' luminescence is influenced by the chelation of ligands to the central atom, with the presence of an extra nitrogen atom in one of the ligands causing a blue shift in emission energy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of blue luminescent compounds are diverse. The microplasma synthesis of carbon quantum dots (C-dots) involves plasma-assisted non-equilibrium reactive chemistry, which accelerates the formation process and results in predominantly graphitic C-dots . The synthesis of the diborate compound and the chelate compounds likely involves complexation reactions where ligands chelate to a central metal atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of blue luminescent compounds are characterized by their emission wavelengths and stability. The diborate compound emits blue light at specific wavelengths and is stable under air . The blue-violet pigments absorb visible light in the green to orange range, resulting in their color . The chelate compounds are air stable, sublimable, and have high melting points, with their solid-state emissions occurring at various wavelengths . The dual fluorescence of Fast Blue RR and Fast Violet B is influenced by solvent polarity and cyclodextrin complexation, which affects the energy states and emission ratios . Blue phases in liquid crystals, which exhibit selective Bragg reflections, have been stabilized over a wide temperature range, including room temperature, and show fast electro-optical switching .

Relevant Case Studies

The histochemical study of Cannabis plants using Fast Blue B salt provided insights into the reagent's advantages, such as rapid reaction and sensitivity, for studying phenolic compounds . The systematic evaluation of reactions for total phenolics analysis in various food matrices highlighted the potential interferences and the need for clean-up steps in certain cases . The study on polymer carbon dots revealed the origin of their universal blue fluorescence, which is attributed to photoinduced charge transfer within entangled polyamide chains .

Scientific Research Applications

1. Neurological Research

Fast Blue (FB) is prominently used in neurological research for labeling alpha-motoneurons (α-MNs). A study by (Farid et al., 2023) demonstrated its effectiveness in labeling α-MNs in mice, particularly highlighting the different requirements for young and aged mice. The study identified optimal protocols for FB application in different age groups, which is essential for research on aging and neurodegenerative diseases.

2. Photocatalysis

Fast Blue B is relevant in photocatalytic applications, as illustrated in a study focusing on the photocatalytic degradation of methylene blue dye using a low-power diode laser. (Liu et al., 2015) explored the use of Ag/AgCl nanoparticles as photocatalysts under laser light irradiation, revealing a feasible approach for dye degradation in aqueous solutions.

3. Biosensing and Biomedicine

Fast Blue B finds applications in biosensing and biomedicine. For instance, (Chu, Liu, & Jin, 2017) discussed the use of Prussian blue (PB), a compound related to Fast Blue B, in the construction of biosensors. The study reviewed recent progress in the development of regular nanostructures of PB films, highlighting their superior biosensing performance.

4. Biological Research

In biological research, Fast Blue B has been used in various studies. For instance, (Gajda, Kulawinek, & Kozubek, 2008) developed a rapid analytical method using Fast Blue B Zn salt for studying alkylresorcinols in cereal grain, which is significant for food analysis and plant breeding.

5. Liquid Crystal Technology

Fast Blue B is also significant in liquid crystal technology. (Kikuchi et al., 2002) demonstrated the stabilization of blue phases in liquid crystals over a wide temperature range, including room temperature. This advancement is crucial for applications like fast light modulators or tunable photonic crystals.

Safety And Hazards

Fast Blue B is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is harmful if swallowed and may cause cancer . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMMCTXNYMSXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14263-94-6 (tetrachlorozincate(2-)(1:1)), 91-91-8 (dichloride)
Record name Fast blue B
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DSSTOX Substance ID

DTXSID0066589
Record name C.I.Azoic Diazo Component 48
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fast blue B

CAS RN

20282-70-6, 91-91-8
Record name C.I. Azoic Diazo Component 48
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fast blue B
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Blue BNS salt
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36551
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Record name [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-
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Record name C.I.Azoic Diazo Component 48
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Record name 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,070
Citations
Z Lojda, E Havránková - The Histochemical Journal, 1983 - Springer
… In this communication, we report the efficacy of various samples of commercially available Fast Blue B as compared with that of fleshly prepared TOD and TOD stabilized with fluoroboric …
Number of citations: 4 link.springer.com
F Tłuścik, A Kazubek… - Acta Societatis …, 1981 - pbsociety.org.pl
… Few drops of acetone grain extract were applied on tromrnerciai silica gel plate dried and -sprayed -with aqueous solution of Fast Blue B, and colour intensity was noted. Fast Blue B is …
Number of citations: 84 pbsociety.org.pl
L Hakobyan, MC Prieto-Blanco, MR Llorens… - Sensors and Actuators B …, 2021 - Elsevier
… In this work silica–polymer composites doped with fast blue B reagent (FB) have been used to estimate alkylresorcinols in biological samples. The proposed colorimetric device was …
Number of citations: 3 www.sciencedirect.com
D Kumar, S Behal, R Bhattacharyya… - Indian Journal of Clinical …, 2020 - Springer
… We have observed that the background staining of the gel with Fast Blue B is significantly … Therefore, we feel that for the detection of products of 2NA on Native PAGE, Fast Blue B dye …
Number of citations: 3 link.springer.com
F Zampa, G Furlan, G Furlan… - Journal of Forensic …, 2015 - search.ebscohost.com
… Abstract: This research investigated using Fast Blue B (FBB) [o-Dianisidine bis (diazotized) zinc double salt] to develop fingerprints contaminated by the active constituents of Cannabis …
Number of citations: 8 search.ebscohost.com
C Andre, A Vercruysse - Planta medica, 1976 - thieme-connect.com
… Fast blue B salt is often utilized as a spray reagent in TLC analysis (STAHL, 1969). More … , red or purple colors after staining with the fast blue B salt. The resin displays an intense red …
Number of citations: 22 www.thieme-connect.com
A Pompella, M Comporti - Histochemistry, 1991 - Springer
… In conclusion, the data reported indicate that 3hydroxy-2-naphthoic hydrazide/Fast Blue B reaction is a sensitive and reliable tool for the revelation of lipid peroxidation-derived carbonyl …
Number of citations: 34 link.springer.com
S Chinaka, S Tanaka, N Takayama… - Japanese journal of …, 2000 - jstage.jst.go.jp
… HPLC method using a post-column reaction with Fast Blue B salt (FBB). The detection limit of … For the analysis of cannabinoids, GC/MS and TLC using Fast Blue B salt (FBB) as a color …
Number of citations: 3 www.jstage.jst.go.jp
K WATANABE, E YAMAKI, I YAMAMOTO… - Eisei kagaku, 1979 - jstage.jst.go.jp
… Reagents———— FBBB (4’—amino—2’, 5’—diethOXybenzanilide diazonium salt), Fast Blue B salt (o—dianisidine tetrazonium salt), Fast Red TR salt (p—chloro—o—toluidine …
Number of citations: 26 www.jstage.jst.go.jp
DA Sampietro, MA Vattuone, CAN Catalan - Food Chemistry, 2009 - Elsevier
… in the Fast Blue B based method (methanol as solvent, λ max … on the use of the diazonium salt Fast Blue B BF 4 . The method was … Maximum absorbance of the coloured AR–Fast Blue B …
Number of citations: 32 www.sciencedirect.com

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